molecular formula C13H10F3N B13840178 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine

3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13840178
M. Wt: 237.22 g/mol
InChI Key: LWZWJESIHKSYSI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of one phenyl ring and an amine (-NH₂) group at the 4-position of the adjacent ring. This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as exemplified by the synthesis of related compounds (e.g., 4-PIMCFTPA) using (4-(diphenylamino)phenyl)boronic acid and aryl bromide precursors under nitrogen atmosphere . The trifluoromethyl group enhances electron-withdrawing properties, making the compound valuable in organic electronics, particularly as a deep-blue emitter in OLEDs .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H,17H2

InChI Key

LWZWJESIHKSYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reduction of Nitro Precursors

The most commonly reported method for preparing 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine involves the reduction of the corresponding nitro derivative, 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl. This approach is well-documented and typically uses tin(II) chloride (SnCl₂) as the reducing agent in ethanol or ethyl acetate under heating conditions.

  • Reaction:
    4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl + SnCl₂ → 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
  • Conditions:
    Heating in ethanol or ethyl acetate; reaction time varies depending on scale and temperature.
  • Yield:
    High yields reported, typically around 95% purity.
  • Reference:
    Glende et al., Mutation Research (2002), describing the reduction in detail with full characterization.

This method is favored due to its operational simplicity, cost-effectiveness, and scalability.

Cross-Coupling Strategies

Alternative synthetic routes involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to construct the biphenyl framework bearing trifluoromethyl and amine substituents.

  • Starting Materials:
    • 3-(Trifluoromethyl)phenylboronic acid or trifluoromethyl-substituted aryl halides
    • 4-aminophenyl halides or protected amine derivatives
  • Catalysts:
    Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
  • Bases:
    Potassium carbonate or cesium carbonate in aqueous or mixed organic solvents.
  • Typical Conditions:
    Heating at 80–110°C under inert atmosphere for 12–24 hours.
  • Yields:
    Moderate to high (70–90%), depending on substrate purity and catalyst system.
  • Notes:
    Post-coupling reduction of nitro groups may be required if nitro precursors are used.
  • Reference:
    General synthetic strategies for trifluoromethylated biphenyl amines, including related compounds, are described in literature and patent sources.

One-Pot Trifluoromethylation of Amines

A novel, mild method reported involves direct trifluoromethylation of amines using bench-stable reagents such as (Me₄N)SCF₃ and silver fluoride (AgF).

  • Reaction:
    Primary or secondary amines react with (Me₄N)SCF₃ to form thiocarbamoyl fluoride intermediates, which upon treatment with AgF yield trifluoromethylated amines.
  • Conditions:
    Room temperature to 50°C, in acetonitrile solvent, completed within 2 hours.
  • Advantages:
    High selectivity, mild conditions, operational simplicity, and functional group tolerance.
  • By-products:
    Salts such as [(Me₄N)HF₂] and Ag₂S, easily removed by precipitation and filtration.
  • Reference:
    Published synthetic protocol in 2016 by researchers demonstrating late-stage trifluoromethylation of pharmaceutically relevant amines.

This method is attractive for late-stage functionalization but may require prior synthesis of the amine precursor.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Reduction of Nitro Precursors 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl SnCl₂, ethanol/ethyl acetate, heating ~95 High yield, simple, scalable Requires nitro precursor
Suzuki-Miyaura Cross-Coupling Trifluoromethyl arylboronic acid + aryl halide Pd catalyst, K₂CO₃, inert atmosphere, heat 70–90 Versatile, modular synthesis Requires catalyst, longer time
One-Pot Trifluoromethylation Primary/secondary amines (Me₄N)SCF₃, AgF, MeCN, RT to 50°C High Mild, selective, late-stage Requires amine precursor

Characterization and Purity Data

  • NMR Spectroscopy:
    • ^1H NMR shows aromatic proton multiplets consistent with biphenyl structure.
    • ^19F NMR displays a singlet around -62.3 ppm corresponding to the trifluoromethyl group.
    • ^13C NMR exhibits characteristic quartets due to coupling with fluorine atoms (e.g., 1J_C-F ~270 Hz).
  • Mass Spectrometry:
    Molecular ion peak at m/z 247 [M+] confirms molecular weight.
  • Yields and Purity:
    Isolated yields near 90–95% with high purity (>98% by HPLC) are achievable with optimized protocols.

Research Findings and Optimization Insights

  • Steric and Electronic Effects:
    The trifluoromethyl group is electron-withdrawing and sterically bulky, influencing coupling efficiency and regioselectivity. Electron-poor aromatic rings may slow palladium-catalyzed oxidative addition steps, requiring ligand optimization.
  • Purification:
    Column chromatography on silica gel with ethyl acetate/hexane gradients and recrystallization from ethanol are standard. Chelating agents like EDTA can remove residual Pd catalyst.
  • Scale-Up Considerations:
    Flow chemistry and microwave-assisted heating have been explored to improve reaction rates and catalyst turnover in larger scale syntheses.
  • Late-Stage Functionalization: The one-pot trifluoromethylation method allows direct modification of amines, expanding synthetic flexibility for drug discovery applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .

Scientific Research Applications

Synthesis and Reactions

Biphenyl derivatives, including those with trifluoromethyl and amine groups, are crucial in developing new synthetic methodologies . For instance, fluorinated biphenyl compounds can be synthesized via Suzuki-Miyaura cross-coupling reactions, utilizing catalysts and bases to achieve desired products .

Pharmaceutical Applications

Biphenyl derivatives exhibit noteworthy biological activities, leading to their use in pharmaceuticals . Examples include:

  • Adapalene: A third-generation topical retinoid containing a modified biphenyl structure, used for treating acne vulgaris and possessing anti-inflammatory and antibacterial properties .
  • Sonidegib: A drug for treating basal cell carcinoma .
  • Fenbufen and Flurbiprofen: Non-steroidal anti-inflammatory drugs (NSAIDs) with antipyretic properties, based on the biphenyl nucleus .

Chemical Properties and Characterization

The supplementary information provides NMR and MS data for various trifluoromethyl-biphenyl compounds, which is essential for characterizing and confirming their structures . For example, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile, and 3,4-Dimethoxy-4'-(trifluoromethyl)-1,1'-biphenyl are characterized using 1H NMR, 13C NMR, and 19F NMR spectroscopy .

Related Compounds

Several related compounds share structural similarities and potential applications :

  • 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine
  • 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
  • 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl
  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine
  • 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

These compounds, including hydrochloride salts and diamino derivatives, may have unique properties and applications in various research fields .

Applications in Material Science

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Fluorinated Derivatives

3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0)
  • Structure : Two fluorine atoms at the 3' and 4' positions.
  • Properties: Fluorine’s moderate electron-withdrawing effect reduces HOMO/LUMO levels compared to -CF₃.
  • Applications : Used in analytical method validation and commercial drug production .
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride
  • Structure : Single fluorine at 3' position, amine protonated as HCl salt.
  • Properties : Enhanced solubility in polar solvents due to ionic character. The fluorine substituent provides weaker electronic modulation than -CF₃ .

Trifluoromethyl Positional Isomers

4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine (CAS 400747-98-0)
  • Structure : -CF₃ at 4' position, amine at 3-position.
  • Properties: Meta-substituted amine may reduce conjugation efficiency compared to para-substitution. No boiling point data available; storage requires inert atmosphere .
  • Applications : Likely used in similar electronic applications but with altered optoelectronic properties due to substitution pattern.

Comparison : The 3-CF₃/4-amine configuration in the target compound optimizes conjugation between the electron-rich amine and electron-deficient -CF₃ group, enhancing luminescent efficiency in OLEDs .

N-Substituted Derivatives

N-Isobutyl-[1,1'-biphenyl]-4-amine
  • Structure : Isobutyl group attached to the amine.
  • Properties : Yield = 75%; liquid at room temperature. Alkyl substitution increases solubility in organic solvents (e.g., DCM) but reduces thermal stability .
  • Applications : Intermediate in organic synthesis.
N,N-Diphenyl Derivatives (e.g., 4-BICFTPA)
  • Structure : Diphenylamine groups at the 4-position.
  • Properties : Higher molecular weight (yield = 74%) and rigidity. The triphenylamine moiety improves hole-transport capabilities in OLEDs .

Comparison : The unsubstituted amine in 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine allows for functionalization flexibility, whereas N-alkyl or N-aryl derivatives prioritize charge transport or solubility.

Torsional Energy and Conformational Effects

The torsional barrier (V₂) of [1,1'-biphenyl]-4-amine is -4.39 kcal/mol, influenced by substituent electronic effects. Key comparisons:

  • Electron-Withdrawing Groups :
    • -CF₃ (target compound): Estimated higher V₂ than fluorine (-4.39 kcal/mol) due to steric bulk and stronger -I effect.
    • -Cl (V₂ = -4.64 kcal/mol): Higher barrier than -CF₃ due to larger size and polarizability .

  • Electron-Donating Groups :
    • -OCH₃ (V₂ = -4.38 kcal/mol): Lower barrier due to reduced steric hindrance .

Implications : The -CF₃ group in the target compound balances moderate torsional rigidity and electronic effects, favoring planar conformations for efficient π-orbital overlap in OLED emitters.

Data Tables

Table 1: Physical and Electronic Properties

Compound Substituents Yield (%) Melting Point (°C) Torsional Barrier (V₂, kcal/mol) Key Application
3-(Trifluoromethyl)-biphenyl-4-amine 3-CF₃, 4-NH₂ 74 Not reported ~-4.4 (estimated) OLED emitters
3',4'-Difluoro-biphenyl-4-amine 3',4'-F, 4-NH₂ Custom Not reported -4.31 Pharmaceutical QC
4'-(Trifluoromethyl)-biphenyl-3-amine 4'-CF₃, 3-NH₂ Not reported Not reported Not reported Organic electronics
N-Isobutyl-biphenyl-4-amine 4-NH(iBu) 75 Liquid Not reported Synthetic intermediate

Table 2: OLED Performance Metrics

Compound EQE (%) CIE Coordinates Device Type Reference
4-BICFTPA (CF₃ derivative) Not reported Deep-blue Non-doped OLED
PPI-F-TPA (Fluorene-linked) 15.6 (0.16, 0.05) Green PhOLED

Biological Activity

3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological properties, including enzyme interactions, cellular effects, and potential applications in drug development.

The compound features a trifluoromethyl group attached to a biphenyl structure, which enhances its lipophilicity and stability. These properties are crucial for its bioavailability and interaction with biological systems. The molecular formula for 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is C13H10F3NC_{13}H_{10}F_3N with a molecular weight of 273.68 g/mol.

Enzyme Interactions

3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are pivotal in drug metabolism. The presence of fluorine atoms increases the compound's binding affinity to these enzymes, making it a valuable tool in enzyme inhibition studies.

Cellular Effects

The compound influences several cellular processes:

  • Signal Transduction : It modulates key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
  • Gene Expression : Studies suggest that it can alter gene expression profiles in various cell types, potentially leading to changes in cellular behavior and function .

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InteractionInhibits cytochrome P450 enzymes
Signal Pathway ModulationInfluences MAPK/ERK signaling
Gene ExpressionAlters expression profiles in treated cells

Antiproliferative Activity

Research indicates that 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine exhibits antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : In studies involving different cancer cell lines, IC50 values ranged from low micromolar to nanomolar concentrations, indicating potent activity against tumor cells. Specific derivatives have shown IC50 values as low as 0.98 µM against A549 cells (lung cancer) and MCF-7 cells (breast cancer) .

Case Study 1: Anticancer Activity

A recent study investigated the effects of 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine on A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspases and disruption of mitochondrial function. The study highlighted its potential as a lead compound for further development into anticancer therapies .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the hydrolytic mechanism associated with compounds similar to 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine. It was observed that the compound could inhibit hepatic microsomal triglyceride transfer protein (MTP), which is linked to metabolic disorders. This inhibition resulted in elevated liver transaminases and increased hepatic fat deposition, suggesting both therapeutic potential and possible side effects related to liver function .

Q & A

Q. What role does the trifluoromethyl (-CF₃) substituent play in the compound’s physicochemical properties?

  • Methodological Answer : The -CF₃ group enhances electron-withdrawing effects, influencing electronic distribution and torsional energy barriers. ’s torsional barrier data for substituted biphenyls (e.g., -4.37 kcal·mol⁻¹ for 4-(trifluoromethyl)-1,1'-biphenyl) suggests that -CF₃ increases steric hindrance and reduces rotational flexibility compared to unsubstituted biphenyl (-4.25 kcal·mol⁻¹). This impacts intermolecular interactions in catalysis or supramolecular assemblies .

Advanced Research Questions

Q. How do substituent position and electronic effects influence the torsional energy barriers of biphenyl-4-amine derivatives?

  • Methodological Answer : Substituents alter electron density and steric bulk, directly affecting rotational barriers. ’s comparative table shows that electron-deficient groups (e.g., -NO₂ in 3-nitro derivatives) increase torsional barriers more than electron-rich groups (e.g., -NH₂). For 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, the meta-CF₃ group likely raises barriers due to inductive effects, which can be quantified via density functional theory (DFT) calculations .

Q. What challenges arise in achieving regioselectivity during cross-coupling reactions for trifluoromethyl-substituted biphenyl amines?

  • Methodological Answer : Competing coupling sites and steric hindrance from -CF₃ require precise control of reaction conditions. highlights the importance of catalyst selection (e.g., Pd(OAc)₂-P(o-tol)₃ vs. Pd(PPh₃)₄) in minimizing side reactions. Directed ortho-metalation or protecting-group strategies (e.g., pinacol boronate esters in ) can improve regioselectivity .

Q. How can computational modeling guide the design of 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine derivatives for pharmacological applications?

  • Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models can predict interactions with biological targets. notes biphenyl amines’ pharmacological relevance, while ’s piperidine-functionalized analogs demonstrate bioactivity exploration. Computational tools like AutoDock or Schrödinger Suite can simulate binding affinities to enzymes or receptors, guiding structural optimization .

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